Daldinin A

CAS No.:

Cat. No.: VC1950299

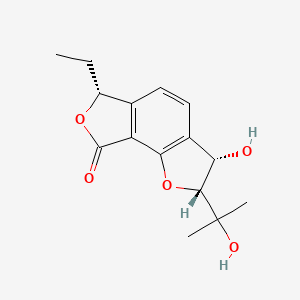

Molecular Formula: C15H18O5

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18O5 |

|---|---|

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | (2R,3S,6R)-6-ethyl-3-hydroxy-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |

| Standard InChI | InChI=1S/C15H18O5/c1-4-9-7-5-6-8-11(16)13(15(2,3)18)20-12(8)10(7)14(17)19-9/h5-6,9,11,13,16,18H,4H2,1-3H3/t9-,11+,13-/m1/s1 |

| Standard InChI Key | ZJXXJTICUDDUSG-SUZMYJTESA-N |

| Isomeric SMILES | CC[C@@H]1C2=C(C3=C(C=C2)[C@@H]([C@@H](O3)C(C)(C)O)O)C(=O)O1 |

| Canonical SMILES | CCC1C2=C(C3=C(C=C2)C(C(O3)C(C)(C)O)O)C(=O)O1 |

Introduction

Chemical Properties and Structure

Daldinin A possesses a distinct tricyclic heterocyclic structure that contains both benzofuran and benzofuranone lactone functional groups. The structure was initially elucidated through spectroscopic analysis and subsequently confirmed by single-crystal X-ray diffraction studies .

Basic Chemical Properties

The following table summarizes the fundamental chemical properties of Daldinin A:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₅ |

| Average Molecular Weight | 278.3040 Da |

| Monoisotopic Mass | 278.11542 Da |

| IUPAC Name | (2R,3S,6R)-6-ethyl-3-hydroxy-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g]benzofuran-8-one |

Daldinin A is characterized by specific chiral centers at positions 2R, 3S, and 6R, which contribute to its unique three-dimensional structure and biological properties . The compound contains multiple functional groups including hydroxyl groups and lactone moieties that are essential for its biological activities.

Structural Identification

For structural identification and verification purposes, several molecular descriptors have been established:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C15H18O5/c1-4-9-7-5-6-8-11(16)13(15(2,3)18)20-12(8)10(7)14(17)19-9/h5-6,9,11,13,16,18H,4H2,1-3H3/t9-,11+,13-/m1/s1 |

| SMILES | CC[C@@H]1C2=C(C3=C(C=C2)C@@HO)C(=O)O1 |

| PubChem CID | 24854346 |

In terms of chemical classification, Daldinin A belongs to the kingdom of organic compounds, super class of organoheterocyclic compounds, class of benzofurans, and subclass of benzofuranones .

Discovery and Natural Sources

Biological Sources

The primary biological source of Daldinin A is the fungus Daldinia concentrica, which belongs to the family Xylariaceae . This wood-inhabiting fungus is widely distributed in various forest ecosystems and has been recognized as a rich source of bioactive secondary metabolites. Recent research has indicated that the genus Daldinia represents a valuable reservoir of structurally diverse natural products with significant biological activities .

Spectroscopic Characterization

Spectroscopic techniques have been instrumental in elucidating the structure of Daldinin A. While the complete spectroscopic data is extensive, key NMR data has been reported in the literature . The original isolation paper by Shao et al. included comprehensive spectroscopic analyses that established the unique structural features of this compound .

Spectroscopic Data

The spectroscopic characterization of Daldinin A and its derivatives has been conducted using various techniques including:

-

1H-NMR spectroscopy

-

13C-NMR spectroscopy

-

Mass spectrometry

-

X-ray crystallography

These analyses have provided detailed information about the structural arrangement and stereochemistry of Daldinin A, confirming the absolute configuration of its chiral centers .

Biological Activities

Endothelial Cell Protection

One of the most significant biological activities of Daldinin A derivatives is their protective effect on endothelial cells against damage induced by high glucose conditions . This activity is particularly relevant for potential applications in diabetes-related vascular complications.

The mechanisms underlying this protective effect include:

-

Maintenance of mitochondrial membrane potential

-

Reduction of oxidative stress

-

Prevention of apoptosis

These findings suggest that Daldinin A derivatives could potentially serve as lead compounds for the development of therapeutics targeting diabetes-induced vascular damage.

Structure-Activity Relationships

Research on the structure-activity relationships of Daldinin A derivatives has revealed that the length of the alkyl side chain significantly influences biological activity. Specifically, the derivative with a three-carbon alkyl side chain exhibited the most pronounced protective effect on endothelial cells . This observation provides valuable guidance for future structural optimization efforts aimed at enhancing the therapeutic potential of these compounds.

Current Research and Future Perspectives

The discovery of Daldinin A has opened new avenues for research in natural product chemistry and drug discovery. As part of the growing interest in bioactive metabolites from fungi, Daldinin A has been included in recent comprehensive reviews of secondary metabolites from the genus Daldinia .

Ongoing research initiatives are focused on:

-

Developing more efficient synthetic routes to Daldinin A and its derivatives

-

Exploring additional biological activities beyond endothelial cell protection

-

Investigating the detailed mechanisms underlying the observed biological effects

-

Assessing the potential of Daldinin A derivatives as lead compounds for drug development

The unique structural features of Daldinin A, combined with its promising biological activities, position this natural product as an interesting candidate for further medicinal chemistry efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume